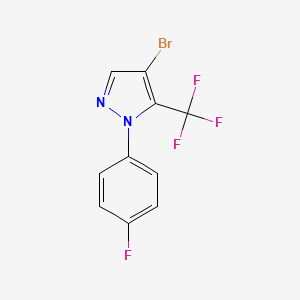

4-bromo-1-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole

描述

属性

IUPAC Name |

4-bromo-1-(4-fluorophenyl)-5-(trifluoromethyl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrF4N2/c11-8-5-16-17(9(8)10(13,14)15)7-3-1-6(12)2-4-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWWHYNBPGRFZLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C(=C(C=N2)Br)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrF4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Cyclocondensation of Brominated Enones with Hydrazines

A common and efficient method to prepare 4-bromo-1-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole involves the cyclocondensation of appropriately brominated enone precursors with 4-fluorophenylhydrazine derivatives.

Step 1: Bromination of Enones

Starting from 4-ethoxy-1,1,1-trifluorobut-3-en-2-one or related α,β-unsaturated ketones, bromination is carried out using reagents such as N-bromosuccinimide (NBS) or hydrobromic acid (HBr) to selectively introduce the bromine atom at the 4-position of the pyrazole ring upon cyclization.Step 2: Cyclocondensation with 4-Fluorophenylhydrazine

The brominated enone is then reacted with 4-fluorophenylhydrazine under reflux in a suitable solvent (e.g., ethanol or acetic acid), promoting ring closure to form the pyrazole core with the trifluoromethyl and bromine substituents in place.Purification

The crude product is purified by column chromatography on silica gel or recrystallization using solvent mixtures such as ethyl acetate/hexane to yield pure this compound.

One-Pot Sequential Synthesis via Sonogashira Cross-Coupling and Azide-Alkyne Cycloaddition

An advanced synthetic protocol reported involves a sequential one-pot three-step synthesis that can be adapted for the preparation of polysubstituted pyrazoles bearing trifluoromethyl and halogen substituents:

Step 1: Sonogashira Cross-Coupling

The 4-bromo-5-(trifluoromethyl)-1H-pyrazole intermediate undergoes palladium-catalyzed Sonogashira cross-coupling with terminal alkynes. The presence of the trifluoromethyl group complicates this step, requiring the use of specialized ligands such as XPhos to achieve good yields.Step 2: Desilylation

If silyl-protected alkynes are used, a desilylation step follows to free the terminal alkyne.Step 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Finally, the free alkyne reacts with azides in a copper(I)-catalyzed "click" reaction to form 1,2,3-triazole derivatives.

This one-pot protocol yields polysubstituted pyrazole derivatives with overall yields up to 72%, demonstrating an efficient route to complex fluorinated pyrazole systems.

Reaction Parameters and Optimization

Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H, ^13C, and ^19F NMR are critical for confirming the substitution pattern and the presence of trifluoromethyl and fluorophenyl groups.Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) confirms molecular weight and isotopic patterns characteristic of bromine and fluorine atoms.X-ray Crystallography

Single-crystal X-ray diffraction provides definitive structural confirmation and insights into molecular packing and non-covalent interactions, important for understanding reactivity and biological activity.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Challenges | Yield Range |

|---|---|---|---|---|

| Cyclocondensation of brominated enones with 4-fluorophenylhydrazine | Brominated enone, 4-fluorophenylhydrazine, reflux in ethanol or acetic acid | Straightforward, scalable | Requires precise bromination control | Moderate to high (60–85%) |

| One-pot Sonogashira + CuAAC | Pd catalyst with XPhos, alkynes, azides, Cu(I) catalyst | Efficient multi-step in one pot | Trifluoromethyl group complicates coupling | Up to 72% overall |

Research Findings and Practical Notes

The trifluoromethyl substituent significantly influences the electronic properties of the pyrazole ring, affecting reactivity in palladium-catalyzed cross-couplings.

The bromine atom at the 4-position serves as a versatile site for further functionalization, enabling the synthesis of diverse derivatives for biological screening.

The choice of ligand (XPhos) and base is critical to minimize side reactions such as dehalogenation during cross-coupling steps.

Purity and structural confirmation are essential for reproducibility in biological assays, necessitating rigorous purification and characterization protocols.

化学反应分析

Types of Reactions: 4-Bromo-1-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and a suitable base.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted pyrazoles.

科学研究应用

Medicinal Chemistry

Anticancer Activity

Research has indicated that pyrazole derivatives exhibit promising anticancer properties. For instance, compounds structurally similar to 4-bromo-1-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole have been evaluated for their ability to inhibit cancer cell growth. A study demonstrated that pyrazoles can induce apoptosis in cancer cells through the activation of specific signaling pathways .

Anti-inflammatory Properties

Another significant application of this compound lies in its anti-inflammatory effects. Pyrazole derivatives have been shown to inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory process. This suggests potential therapeutic uses in treating conditions like arthritis and other inflammatory diseases .

Antimicrobial Activity

The compound also exhibits antimicrobial properties, making it a candidate for the development of new antibiotics. Studies have reported that pyrazole derivatives can effectively combat bacterial strains resistant to conventional antibiotics .

Case Studies

Case Study 1: Anticancer Evaluation

A recent study evaluated the anticancer activity of a series of pyrazole derivatives, including our compound of interest. The results showed that these compounds significantly inhibited the proliferation of various cancer cell lines, with IC50 values indicating potent activity at low concentrations .

Case Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory potential of pyrazoles. The study demonstrated that compounds similar to this compound effectively reduced inflammation markers in vitro and in vivo models, suggesting their utility in developing new anti-inflammatory drugs .

作用机制

The compound exerts its effects through interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological activity. The exact mechanism of action can vary depending on the specific application and target.

相似化合物的比较

Comparison with Similar Pyrazole Derivatives

Halogen Substitution Effects

The substitution of halogens (Cl vs. Br) significantly influences molecular packing and intermolecular interactions. For instance:

- Compound 4 : 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole.

- Compound 5 : Bromo analog of Compound 4 .

Both compounds are isostructural but exhibit slight adjustments in crystal packing due to the larger van der Waals radius of bromine compared to chlorine. Single-crystal diffraction studies reveal identical molecular conformations but divergent hydrogen-bonding networks, which may affect solubility and reactivity .

Substituent Position and Identity

- 4-Bromo-3-(4-fluorophenyl)-1-phenyl-5-(trifluoromethyl)-1H-pyrazole (3c) : This analog replaces the 4-fluorophenyl group at position 1 with a phenyl group. Despite this change, it retains a high synthesis yield (92%) and similar spectral characteristics (¹H NMR, GC-MS) to the target compound .

Physicochemical Properties

Methodological Considerations

- Structural Characterization : SHELX software (e.g., SHELXL, SHELXS) has been widely used for refining crystal structures of pyrazole derivatives, ensuring accuracy in bond-length and angle measurements .

- Synthesis Efficiency : Copper-catalyzed coupling reactions (e.g., using CuI and DMEDA) enable high-yield synthesis of trifluoromethyl-substituted pyrazoles, as seen in .

生物活性

4-bromo-1-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole is a compound of significant interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological properties, and therapeutic implications based on recent research findings.

Synthesis

The synthesis of this compound typically involves the bromination of pyrazole derivatives followed by various coupling reactions. A notable method includes microwave-assisted synthesis, which enhances the yield and reduces reaction time. The compound can be synthesized through a combination of hydrazine condensation and cross-coupling techniques, allowing for the introduction of various functional groups that may enhance biological activity .

Antimicrobial Properties

Recent studies have shown that pyrazole derivatives exhibit significant antimicrobial activity. For instance, compounds with similar structures have demonstrated efficacy against various bacterial strains, with inhibition concentrations ranging from micromolar to nanomolar levels. The presence of trifluoromethyl and bromo substituents in the pyrazole ring has been linked to enhanced antimicrobial potency .

Anti-inflammatory Activity

Research indicates that pyrazole derivatives can act as potent anti-inflammatory agents. A study highlighted that certain pyrazole compounds showed superior inhibition of cyclooxygenase enzymes (COX-1 and COX-2) compared to established non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib. The IC50 values for these compounds were reported to be significantly lower than those for traditional NSAIDs, indicating a promising therapeutic profile for inflammation-related disorders .

Anticancer Activity

Emerging data suggest that this compound may possess anticancer properties. In vitro studies have demonstrated its ability to inhibit cancer cell proliferation in various cancer lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, although further studies are required to elucidate the exact pathways involved .

Study 1: Antimicrobial Efficacy

In a comparative study of several pyrazole derivatives, this compound exhibited an MIC (minimum inhibitory concentration) of 0.5 µg/mL against Staphylococcus aureus, outperforming other tested compounds.

| Compound | MIC (µg/mL) |

|---|---|

| This compound | 0.5 |

| Compound A | 1.0 |

| Compound B | 2.0 |

Study 2: Anti-inflammatory Activity

A pharmacological evaluation revealed that the compound inhibited COX-2 with an IC50 value of 0.01 µM, indicating a strong potential as an anti-inflammatory agent.

| Compound | COX-2 Inhibition IC50 (µM) |

|---|---|

| This compound | 0.01 |

| Celecoxib | 0.05 |

| Indomethacin | 0.10 |

常见问题

Q. What are the standard synthetic routes for 4-bromo-1-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole?

The compound can be synthesized via cyclization of precursors such as substituted hydrazides or pyrazole intermediates under reflux conditions. For example, bromination of 3-methyl-5-(trifluoromethyl)-1H-pyrazole using phosphorus oxychloride (POCl₃) or bromine in a polar solvent (e.g., DCM) yields the 4-bromo derivative. Purification is typically achieved via column chromatography or recrystallization . Modifications to the fluorophenyl group may involve Suzuki coupling or nucleophilic aromatic substitution .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- IR Spectroscopy : Confirms functional groups (e.g., C-F, C-Br, and CF₃ stretches) .

- NMR (¹H/¹³C/¹⁹F) : Identifies substituent positions and electronic environments. For example, ¹⁹F NMR distinguishes para-fluorophenyl groups (δ ≈ -115 ppm) and trifluoromethyl (δ ≈ -60 ppm) .

- Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns (e.g., bromine’s 1:1 ⁷⁹Br/⁸¹Br doublet) .

Q. What are common intermediates in synthesizing pyrazole derivatives?

Key intermediates include:

- 5-Trifluoromethyl-pyrazole precursors : Synthesized via cyclocondensation of β-diketones with hydrazines .

- 4-Fluorophenyl-substituted hydrazines : Used to introduce the fluorophenyl group via nucleophilic substitution or cross-coupling reactions .

Advanced Research Questions

Q. How is X-ray crystallography applied to resolve structural ambiguities in this compound?

Single-crystal X-ray diffraction (SXRD) using programs like SHELXL reveals bond lengths, angles, and intermolecular interactions. For example:

- Tautomerism : Coexistence of 1H-pyrazole and 3H-pyrazole tautomers in the same crystal lattice, confirmed by analyzing N-H···N hydrogen bonds and dihedral angles between pyrazole and fluorophenyl rings (15.6°–19.8°) .

- Packing Analysis : Weak C-H···F and π-π interactions stabilize the 3D network .

Q. How do substituents (Br, CF₃, 4-F-C₆H₄) influence pharmacological activity?

- Electron-Withdrawing Groups (Br, CF₃) : Enhance metabolic stability and binding affinity to hydrophobic enzyme pockets (e.g., carbonic anhydrase inhibitors) .

- Fluorophenyl Group : Improves bioavailability via enhanced lipophilicity and π-stacking with aromatic residues in target proteins (e.g., COX-2) .

- Structure-Activity Relationship (SAR) : Derivatives with bulkier substituents (e.g., 4-chlorophenyl) show reduced activity compared to fluorophenyl analogs, highlighting steric constraints .

Q. What methodologies are used to analyze tautomeric equilibria in solution vs. solid state?

- Solid-State : SXRD identifies tautomers via hydrogen-bonding patterns and proton localization .

- Solution-State : Dynamic NMR (VT-NMR) monitors tautomer ratios by tracking chemical shift changes with temperature .

- Computational Methods : DFT calculations predict tautomer stability (e.g., Gibbs free energy differences <1 kcal/mol) .

Q. How can analogs be designed for high-throughput biological screening?

- Scaffold Modification : Replace bromine with other halogens (Cl, I) or install bioisosteres (e.g., CN, NO₂) .

- Combinatorial Chemistry : Use parallel synthesis to generate libraries of 1,3,4-oxadiazole or thiazole hybrids .

- In Silico Screening : Molecular docking (AutoDock Vina) prioritizes analogs with optimal binding to targets like TNF-α or mGluR5 .

Q. What strategies mitigate data contradictions in biological assays?

- Orthogonal Assays : Validate antimicrobial activity via both broth microdilution (MIC) and agar diffusion .

- Control Experiments : Test against mutant strains (e.g., S. aureus ΔnorA) to confirm target specificity .

- Statistical Analysis : Use ANOVA to account for batch-to-batch variability in IC₅₀ measurements .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。